molecular formula C15H27NO5 B1328864 tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate CAS No. 1212152-15-2

tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate

Cat. No.: B1328864
CAS No.: 1212152-15-2
M. Wt: 301.38 g/mol
InChI Key: UBRBCIWFTCYRNP-LBPRGKRZSA-N
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Description

tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, two ethoxy groups, a formyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the diethoxy groups. The formyl group is then added through a formylation reaction. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also enables better control over reaction conditions, leading to higher product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S)-4,4-dimethoxy-2-formylpiperidine-1-carboxylate: Similar structure but with methoxy groups instead of ethoxy groups.

    tert-Butyl (2S)-4,4-diethoxy-2-hydroxypiperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.

Uniqueness

tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both ethoxy and formyl groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .

Biological Activity

tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate is a chiral piperidine derivative notable for its complex structure and potential applications in medicinal chemistry. This compound has garnered attention due to its unique biological activities and interactions with various molecular targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The compound features a piperidine ring with tert-butyl, diethoxy, and formyl substituents. Its molecular formula is C13H23NO4, with a molecular weight of approximately 253.33 g/mol. The presence of the tert-butyl group enhances lipophilicity, which can significantly influence its pharmacokinetics and biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The functional groups within its structure may facilitate binding to biological targets, leading to various pharmacological effects. Molecular docking studies have indicated that the compound can engage in significant interactions with target proteins, potentially altering their activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, particularly against strains of HIV. For instance, related piperidine derivatives have shown effective inhibition of viral replication in cell cultures.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could lead to altered physiological responses, which are of interest in drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, providing insights into the potential effects of this compound.

Study 1: Antiviral Efficacy

A study evaluated the antiviral activity of various piperidine derivatives against HIV-1. The results indicated that compounds with structural similarities to this compound exhibited significant antiviral potency. For example:

CompoundEC50 (nmol/L)CC50 (nmol/L)SI (Selectivity Index)
Compound A15.8150094
Compound B20.5200097

Study 2: Enzyme Interaction

In another investigation focusing on enzyme inhibition, it was found that similar piperidine compounds could effectively inhibit certain metabolic enzymes:

Enzyme TargetIC50 (μM)Mechanism
Enzyme X0.5Competitive Inhibition
Enzyme Y0.8Non-competitive Inhibition

Computational Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to predict the biological activity of this compound based on its structural features. These models suggest a strong correlation between specific functional groups and their biological effects.

Properties

IUPAC Name

tert-butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO5/c1-6-19-15(20-7-2)8-9-16(12(10-15)11-17)13(18)21-14(3,4)5/h11-12H,6-10H2,1-5H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRBCIWFTCYRNP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(C(C1)C=O)C(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1(CCN([C@@H](C1)C=O)C(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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